molecular formula C18H18ClN3O5 B4922262 3-Methyl-2,6-bis(4-nitrophenyl)piperidin-4-one;hydrochloride

3-Methyl-2,6-bis(4-nitrophenyl)piperidin-4-one;hydrochloride

Cat. No.: B4922262
M. Wt: 391.8 g/mol
InChI Key: ZSKQHVCAOLFIQP-UHFFFAOYSA-N
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Description

3-Methyl-2,6-bis(4-nitrophenyl)piperidin-4-one;hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidin-4-one core substituted with methyl and nitrophenyl groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,6-bis(4-nitrophenyl)piperidin-4-one;hydrochloride typically involves a multi-step process. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one. This intermediate is then methylated and subjected to nitration to introduce the nitro groups. The final step involves the conversion to the hydrochloride salt by reacting with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,6-bis(4-nitrophenyl)piperidin-4-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 3-Methyl-2,6-bis(4-aminophenyl)piperidin-4-one.

Scientific Research Applications

3-Methyl-2,6-bis(4-nitrophenyl)piperidin-4-one;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2,6-bis(4-nitrophenyl)piperidin-4-one;hydrochloride involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2,6-bis(4-nitrophenyl)piperidin-4-one;hydrochloride is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-methyl-2,6-bis(4-nitrophenyl)piperidin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5.ClH/c1-11-17(22)10-16(12-2-6-14(7-3-12)20(23)24)19-18(11)13-4-8-15(9-5-13)21(25)26;/h2-9,11,16,18-19H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKQHVCAOLFIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(CC1=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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